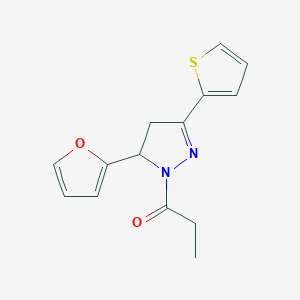
3-(4-Isopropoxy-benzyl)-5-methyl-3H-benzooxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Isopropoxy-benzyl)-5-methyl-3H-benzooxazol-2-one is a synthetic organic compound that belongs to the class of benzooxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
The synthesis of 3-(4-Isopropoxy-benzyl)-5-methyl-3H-benzooxazol-2-one typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-isopropoxybenzylamine, which is then reacted with 5-methyl-2-aminobenzoic acid under specific conditions to form the desired benzooxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Analyse Des Réactions Chimiques
3-(4-Isopropoxy-benzyl)-5-methyl-3H-benzooxazol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where functional groups on the benzene ring are replaced by other groups, using reagents like halogens or alkylating agents.
Applications De Recherche Scientifique
3-(4-Isopropoxy-benzyl)-5-methyl-3H-benzooxazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Isopropoxy-benzyl)-5-methyl-3H-benzooxazol-2-one involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
3-(4-Isopropoxy-benzyl)-5-methyl-3H-benzooxazol-2-one can be compared with other benzooxazole derivatives, such as:
2-(4-Isopropoxyphenyl)-5-methylbenzooxazole: Similar in structure but with different substituents, leading to variations in biological activity.
4-(4-Isopropoxybenzyl)-2-methylbenzooxazole: Another analog with different positioning of the isopropoxy group, affecting its chemical properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Propriétés
IUPAC Name |
5-methyl-3-[(4-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(2)21-15-7-5-14(6-8-15)11-19-16-10-13(3)4-9-17(16)22-18(19)20/h4-10,12H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPUFNMWUQXXMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=C(C=C3)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321196 |
Source


|
| Record name | 5-methyl-3-[(4-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641061 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
724437-50-7 |
Source


|
| Record name | 5-methyl-3-[(4-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-tert-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B488496.png)
![N-cyclohexyl-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B488501.png)
![N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B488504.png)

![3-[1-acetyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-quinolinyl methyl ether](/img/structure/B488517.png)
![2-chloro-3-[3-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methylquinoline](/img/structure/B488519.png)







